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Compound of Interest

Compound Name: 3-Fluorophenylacetone

Cat. No.: B132418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Fluorophenylacetone (also known as 1-(3-fluorophenyl)propan-2-one), a key intermediate in

the synthesis of various pharmaceutical compounds. This document details available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Fluorophenylacetone. Due

to the limited availability of public experimental data, some values are predicted based on the

analysis of similar chemical structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental ¹H and ¹³C NMR data with full assignments for 3-Fluorophenylacetone are

not readily available in public databases, the expected chemical shifts and coupling patterns

can be predicted based on its molecular structure. The fluorine atom at the meta position on

the phenyl ring will influence the chemical shifts of the aromatic protons and carbons through

inductive and mesomeric effects.

Table 1: Predicted ¹H NMR Spectral Data for 3-Fluorophenylacetone
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30-7.40 m 1H Ar-H

~7.00-7.10 m 3H Ar-H

3.75 s 2H -CH₂-

2.15 s 3H -CH₃

Table 2: Predicted ¹³C NMR Spectral Data for 3-Fluorophenylacetone

Chemical Shift (δ, ppm) Assignment

~206 C=O

~163 (d, ¹JCF ≈ 245 Hz) C-F

~136 (d, ³JCCF ≈ 8 Hz) Ar-C

~130 (d, ³JCCF ≈ 8 Hz) Ar-CH

~125 (d, ⁴JCCCF ≈ 2 Hz) Ar-CH

~116 (d, ²JCCF ≈ 21 Hz) Ar-CH

~114 (d, ²JCCF ≈ 22 Hz) Ar-CH

~50 -CH₂-

~29 -CH₃

Infrared (IR) Spectroscopy
The IR spectrum of 3-Fluorophenylacetone is expected to show characteristic absorption

bands corresponding to its functional groups.[1]

Table 3: Characteristic IR Absorption Bands for 3-Fluorophenylacetone
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Wavenumber (cm⁻¹) Intensity Assignment

~3070-3030 Medium Aromatic C-H Stretch

~2925-2850 Medium Aliphatic C-H Stretch

~1715 Strong C=O (Ketone) Stretch

~1610, 1590, 1490 Medium-Strong Aromatic C=C Stretch

~1250 Strong C-F Stretch

Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-Fluorophenylacetone is characterized by a

molecular ion peak and several key fragment ions. The fragmentation pattern is influenced by

the presence of the carbonyl group and the fluorophenyl moiety. The most abundant fragments

observed in the mass spectrum are listed in the table below.[1]

Table 4: Key Mass Spectrometry Data for 3-Fluorophenylacetone

m/z Relative Intensity Assignment

152 Moderate [M]⁺ (Molecular Ion)

109 High [M - CH₃CO]⁺

83 Moderate [C₆H₄F]⁺

43 High [CH₃CO]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluorophenylacetone in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical

parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a

relaxation delay of 1-2 seconds, and 8-16 scans.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program.

Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds,

a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-

to-noise ratio.

FT-IR Spectroscopy
Sample Preparation (Neat): Place a small drop of liquid 3-Fluorophenylacetone directly

onto the diamond crystal of an ATR-FTIR spectrometer.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background

spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 3-Fluorophenylacetone (approximately 1

mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary

column (e.g., a nonpolar DB-5ms column). A typical temperature program would start at

50°C, hold for 1 minute, and then ramp up to 250°C at a rate of 10°C/min.

MS Detection: The eluent from the GC is introduced into the ion source of the mass

spectrometer (typically electron ionization at 70 eV). The mass spectrum is scanned over a

range of m/z 40-400.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Fluorophenylacetone.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 3-Fluorophenylacetone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132418#spectroscopic-data-of-3-
fluorophenylacetone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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